N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound is classified within the imidazothiazole derivatives, which are recognized for their diverse biological activities, particularly in oncology. The presence of both imidazole and thiazole rings suggests interactions with various biological targets, including enzymes and receptors involved in cancer proliferation pathways.
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
These synthetic routes highlight the compound's versatility and potential for further derivatization in medicinal chemistry .
The molecular formula of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is .
The InChI key for this compound is InChI=1S/C16H19N3O2S/c1-20(18)17-15-10-11-16(21)22(19)12-14(15)13-5-3-2-4-9(13)6-7-8/h2-11H,12H2,1H3,(H,17,18)
.
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions:
These reactions demonstrate the compound's potential for modification in synthetic applications .
The mechanism of action for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific biological targets that modulate cellular processes. Compounds with imidazole and thiazole rings are known to affect enzyme activity and receptor function:
The physical and chemical properties of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide has several potential applications:
These applications underline the significance of this compound in ongoing research within medicinal chemistry and related fields .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5